molecular formula C5H9FO B12959805 2-(1-Fluorocyclopropyl)ethanol

2-(1-Fluorocyclopropyl)ethanol

Cat. No.: B12959805
M. Wt: 104.12 g/mol
InChI Key: RBJZSZDNPSVLCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Fluorocyclopropyl)ethanol is an organic compound that features a fluorinated cyclopropyl group attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(1-Fluorocyclopropyl)ethanol can be achieved through several synthetic routes. One notable method involves the Stille cross-coupling reaction, which utilizes a bench-stable (1-fluorocyclopropyl)metalloid reagent. This reaction is amenable to a wide range of aryl and alkenyl (pseudo)halides bearing various functional groups . The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the coupling process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the Stille cross-coupling reaction and the availability of fluorinated reagents suggest that this method could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Fluorocyclopropyl)ethanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Aldehydes or ketones, depending on the specific conditions and reagents used.

    Reduction: Various alcohol derivatives.

    Substitution: Products with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-(1-Fluorocyclopropyl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Fluorocyclopropyl)ethanol involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. Additionally, the cyclopropyl group can modulate the compound’s conformation and stability, further affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Chlorocyclopropyl)ethanol
  • 2-(1-Bromocyclopropyl)ethanol
  • 2-(1-Iodocyclopropyl)ethanol

Uniqueness

2-(1-Fluorocyclopropyl)ethanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and metabolic resistance, making it particularly valuable in pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C5H9FO

Molecular Weight

104.12 g/mol

IUPAC Name

2-(1-fluorocyclopropyl)ethanol

InChI

InChI=1S/C5H9FO/c6-5(1-2-5)3-4-7/h7H,1-4H2

InChI Key

RBJZSZDNPSVLCM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCO)F

Origin of Product

United States

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